9-Methylharmine-d6
Description
9-Methylharmine-d6 is a deuterated analog of 9-Methylharmine, a β-carboline alkaloid. β-carbolines are heterocyclic compounds with a indole skeleton fused to a pyridine ring, known for their diverse biological activities, including monoamine oxidase (MAO) inhibition and neuroprotective effects . The deuterated form, 9-Methylharmine-d6, replaces six hydrogen atoms with deuterium, typically at the methyl group (position 9) and other positions, enhancing its stability for use in pharmacokinetic and metabolic studies. This compound is primarily utilized as an internal standard in mass spectrometry (LC-MS) due to its isotopic purity, which minimizes interference with non-deuterated analytes during quantification .
Properties
Molecular Formula |
C₁₄H₈D₆N₂O |
|---|---|
Molecular Weight |
232.31 |
Synonyms |
7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 9-Methylharmine-d6 with structurally related β-carbolines and deuterated neurochemicals, highlighting key physicochemical properties and applications:
Key Observations:
Structural Similarities :
- 9-Methylharmine-d6 shares the β-carboline core with Harmine and 6-Methoxyharman, differing in substituents (methyl vs. methoxy groups) .
- Deuterated analogs like Gabapentin Lactam-d6 emphasize the role of isotopic labeling in enhancing metabolic stability and analytical precision .
Isotopic Effects: The deuterium in 9-Methylharmine-d6 reduces its metabolic degradation rate (kinetic isotope effect), making it ideal for tracking drug metabolites in vivo . Non-deuterated analogs (e.g., Harmine) exhibit faster clearance but retain stronger pharmacological activity due to unaltered hydrogen bonding .
Applications :
- 9-Methylharmine-d6 : Primarily used in quantitative LC-MS workflows to correct for matrix effects .
- 6-Methoxyharman : Employed in fluorescence-based assays due to its optical properties .
- Gabapentin Lactam-d6 : Utilized in neurochemical studies to monitor blood-brain barrier penetration .
Research Findings and Limitations
- Deuterated Compounds in Neuroscience: Stable isotope-labeled compounds like 9-Methylharmine-d6 are critical for distinguishing endogenous and exogenous molecules in complex biological matrices. For example, deuterated β-carbolines enable precise measurement of brain uptake in rodent models .
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